4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride
CAS No.: 923263-31-4
Cat. No.: VC2459822
Molecular Formula: C12H17Cl2NO
Molecular Weight: 262.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923263-31-4 |
|---|---|
| Molecular Formula | C12H17Cl2NO |
| Molecular Weight | 262.17 g/mol |
| IUPAC Name | 4-(2-chloro-5-methylphenoxy)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C12H16ClNO.ClH/c1-9-2-3-11(13)12(8-9)15-10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H |
| Standard InChI Key | MKXXASICBNJWRA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)Cl)OC2CCNCC2.Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)Cl)OC2CCNCC2.Cl |
Introduction
Chemical Identity and Structure
Molecular Identification
4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride is characterized by specific identifiers that distinguish it in chemical databases and literature:
| Property | Value |
|---|---|
| CAS Number | 923263-31-4 |
| Molecular Formula | C₁₂H₁₇Cl₂NO |
| Molecular Weight | 262.17 g/mol |
| PubChem CID | 17195099 |
| Parent Compound CID | 17195100 |
| IUPAC Name | 4-(2-chloro-5-methylphenoxy)piperidine;hydrochloride |
| InChIKey | MKXXASICBNJWRA-UHFFFAOYSA-N |
The compound's parent form (without hydrochloride) has a CAS number of 254883-43-7 and a molecular weight of 225.72 g/mol .
Structural Features
The molecule consists of three primary structural components:
-
A piperidine ring (six-membered saturated heterocycle containing nitrogen)
-
A 2-chloro-5-methylphenoxy group (substituted aromatic ring with an ether linkage)
-
A hydrochloride salt formation at the piperidine nitrogen
The structural arrangement involves the phenoxy group attached at the 4-position of the piperidine ring, creating a characteristic ether linkage. The phenoxy group itself features a chlorine atom at the ortho position and a methyl group at the meta position relative to the ether bond .
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that determine its behavior in various environments:
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 261.0687196 Da |
| Monoisotopic Mass | 261.0687196 Da |
The hydrochloride salt formation enhances water solubility compared to the free base form, making it more suitable for certain applications requiring aqueous solubility .
Synthesis Methods
General Synthetic Approach
The synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride typically follows a nucleophilic substitution pathway. The process involves the reaction between 2-chloro-5-methylphenol and a suitable piperidine precursor, followed by salt formation with hydrochloric acid.
Detailed Synthetic Procedure
A typical synthesis pathway includes the following steps:
-
Preparation of the phenoxide ion from 2-chloro-5-methylphenol using a suitable base
-
Nucleophilic substitution reaction with a piperidine derivative (often 4-hydroxypiperidine or similar)
-
Formation of the hydrochloride salt by treating the product with hydrochloric acid
-
Purification through recrystallization or other appropriate methods
This synthetic approach aligns with similar nucleophilic aromatic substitution reactions described for related compounds, which often employ bases such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Considerations
In industrial settings, the synthesis may be optimized through:
-
Continuous flow reactors rather than batch processes to improve efficiency and yield
-
Careful control of reaction parameters (temperature, pressure, concentration)
-
Advanced purification techniques to ensure high purity of the final product
-
Scale-up considerations for commercial production
The reaction conditions typically require careful control to minimize unwanted side reactions and maximize yield.
Reactivity and Chemical Behavior
Reactive Sites
The compound contains several reactive sites that can participate in various chemical transformations:
-
The piperidine nitrogen: Acts as a nucleophile and can undergo protonation/deprotonation
-
The ether linkage: Provides a potential cleavage site under certain conditions
-
The aromatic ring: Can participate in electrophilic aromatic substitution reactions
-
The chlorine substituent: Potential site for nucleophilic aromatic substitution
These reactive sites contribute to the compound's versatility as a synthetic intermediate .
Stability Characteristics
The hydrochloride salt form generally exhibits greater stability than the free base, particularly regarding:
-
Shelf-life and storage stability
-
Resistance to oxidation and hydrolysis
-
Crystalline structure integrity
-
Thermal stability
These stability characteristics are important considerations for handling, storage, and application in various synthetic processes .
Applications and Research Context
Applications as a Synthetic Building Block
The primary application of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride is as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules with potential pharmaceutical applications.
Key applications include:
-
Precursor in medicinal chemistry research
-
Intermediate in the synthesis of biologically active compounds
-
Component in the development of structure-activity relationship studies
-
Building block for library synthesis in drug discovery programs
Analytical Characterization
Spectroscopic Identification
The compound can be characterized using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR would show characteristic signals for the piperidine protons, aromatic protons, and methyl group
-
¹³C NMR would reveal the carbon framework including the aromatic, piperidine, and methyl carbons
-
-
Infrared (IR) Spectroscopy
-
Characteristic bands for C-O-C ether linkage
-
Aromatic C-H stretching vibrations
-
C-Cl stretching vibrations
-
-
Mass Spectrometry
Chromatographic Analysis
Chromatographic methods applicable for analysis include:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC), particularly for the parent compound
-
Thin-Layer Chromatography (TLC) for reaction monitoring
These methods can be used for purity determination and quality control purposes .
Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs of 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride have been reported, including:
| Compound | CAS Number | Structural Difference |
|---|---|---|
| 3-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride | 1219960-60-7 | Contains an ethyl linker between piperidine and phenoxy |
| 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride | 921204-98-0 | Chlorine at para position instead of ortho |
| 4-(2-Methylphenoxy)piperidine | 63843-42-5 | Lacks the chlorine substituent |
| 4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride | 1220017-19-5 | Contains bromine instead of chlorine and methoxy instead of methyl |
These analogs demonstrate the versatility of the basic structural scaffold and may offer complementary properties for specific applications .
Structure-Property Relationships
Comparing these related compounds reveals several structure-property relationships:
-
Position of substituents (ortho vs. para) affects reactivity and binding properties
-
Nature of halogen substituents (chlorine vs. bromine) influences lipophilicity and electron density
-
Presence of linker groups between piperidine and phenoxy moieties affects conformational flexibility
These relationships can guide the selection of the most appropriate derivative for specific synthetic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume